molecular formula C10H13NO4S B6249158 5-acetyl-2-ethoxybenzene-1-sulfonamide CAS No. 108356-41-8

5-acetyl-2-ethoxybenzene-1-sulfonamide

Cat. No.: B6249158
CAS No.: 108356-41-8
M. Wt: 243.3
InChI Key:
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Description

5-acetyl-2-ethoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of an acetyl group, an ethoxy group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-ethoxybenzene-1-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines in the presence of an oxidizing agent, leading to the formation of sulfonamides . The reaction conditions typically include mild temperatures and the use of environmentally friendly reagents, making it an efficient and sustainable synthetic route.

Industrial Production Methods

In industrial settings, the production of sulfonamides, including this compound, often involves large-scale oxidative coupling reactions. The scalability of this method allows for the efficient production of the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-ethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The acetyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various sulfonamide derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-acetyl-2-ethoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-acetyl-2-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial for bacterial growth and metabolism . By inhibiting these enzymes, the compound exerts its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-acetyl-2-methoxybenzene-1-sulfonamide
  • 5-acetyl-2-propoxybenzene-1-sulfonamide
  • 5-acetyl-2-butoxybenzene-1-sulfonamide

Uniqueness

5-acetyl-2-ethoxybenzene-1-sulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

108356-41-8

Molecular Formula

C10H13NO4S

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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